molecular formula C9H11N3O3 B1451801 N-methyl-4-(methylamino)-3-nitrobenzamide CAS No. 41263-72-3

N-methyl-4-(methylamino)-3-nitrobenzamide

Cat. No. B1451801
CAS RN: 41263-72-3
M. Wt: 209.2 g/mol
InChI Key: FDPTYFWGUOZYDO-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

3-Amino-N-methyl-4-methylamino-benzamide (460 mg) was prepared by following General Procedure B starting from N-methyl-4-methylamino-3-nitro-benzamide (535 mg) and Pd/C (10% by weight, 54 mg). The crude product was used in the next step without further purification.
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
54 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH3:11])=[C:6]([N+:12]([O-])=O)[CH:5]=1>[Pd]>[NH2:12][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[NH:10][CH3:11])[C:3]([NH:2][CH3:1])=[O:15]

Inputs

Step One
Name
Quantity
535 mg
Type
reactant
Smiles
CNC(C1=CC(=C(C=C1)NC)[N+](=O)[O-])=O
Step Two
Name
Quantity
54 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC)C=CC1NC
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.